

Pyrene-PEG3-azide chemical structure and properties

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Compound of Interest

Compound Name: Pyrene-PEG3-azide

CAS No.: 1817735-36-6

Cat. No.: B610355

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Technical Whitepaper: Pyrene-PEG3-Azide Dual-Function Supramolecular Linker for Nanocarbon Functionalization and Bio-Imaging[1] Executive Summary

Pyrene-PEG3-Azide (CAS: 1817735-36-6) is a heterobifunctional supramolecular linker designed to bridge the interface between hydrophobic carbon nanomaterials (CNTs, graphene) and hydrophilic biological environments.[1] Its architecture combines a polyaromatic pyrene anchor for non-covalent

stacking, a triethylene glycol (PEG3) spacer for solubility and flexibility, and a terminal azide group for bioorthogonal "Click" chemistry. This guide details its structural properties, mechanism of action, and validated protocols for surface engineering.[2][3]

Chemical Architecture & Properties[3][4]

The molecule is engineered with three distinct functional domains, each serving a critical role in heterogenous surface modification.[3]

Domain	Chemical Moiety	Function
Anchor	Pyrene ()	Binds to hybridized carbon lattices (CNTs, Graphene) via strong - stacking interactions (kJ/mol).[1] Preserves the electronic structure of the nanomaterial (non-destructive).
Spacer	PEG3 (Triethylene Glycol)	Provides aqueous solubility, reduces steric hindrance, and suppresses non-specific protein adsorption (fouling).
Handle	Azide ()	Enables highly specific, bioorthogonal conjugation to alkyne-tagged biomolecules via CuAAC or SPAAC (Click Chemistry).[1][4]

Physicochemical Specifications

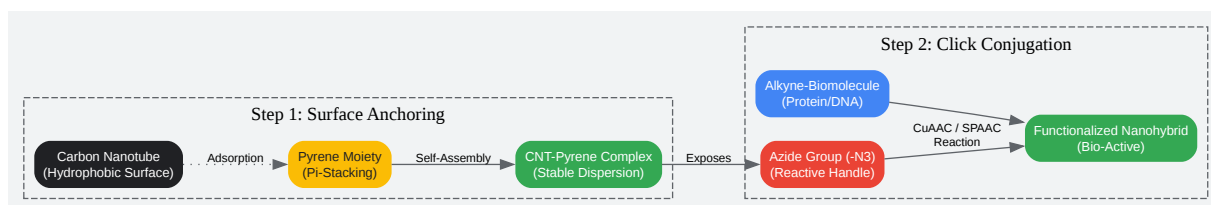
Property	Value	Notes
IUPAC Name	N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-4-(pyren-1-yl)butanamide (varies by precursor)	
Molecular Formula		
Molecular Weight	~448.5 g/mol	
CAS Number	1817735-36-6	Primary CAS for PEG3 variant. [1] [5]
Appearance	Yellowish Solid	
Solubility	DMSO, DMF, DCM, Chloroform	Limited solubility in pure water; requires organic co-solvent for initial dispersion.
Excitation Max	343 nm, 326 nm, 313 nm	Characteristic pyrene vibrational structure.
Emission Max	377 nm, 397 nm	Monomer emission. Aggregates form excimers (~470 nm).

Mechanism of Action

The utility of **Pyrene-PEG3-Azide** relies on a two-step "Anchor-and-Click" mechanism.[\[1\]](#)

- **Non-Covalent Anchoring:** The pyrene moiety adsorbs onto the hydrophobic surface of carbon nanotubes (CNTs) or graphene. Unlike covalent functionalization (e.g., acid oxidation), this leaves the intrinsic optical and electronic properties of the CNTs intact.
- **Bioorthogonal Ligation:** The azide tail, now exposed to the solvent, reacts with alkyne-modified proteins, DNA, or fluorophores.

Mechanistic Diagram (Graphviz)



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Caption: Logical flow of **Pyrene-PEG3-Azide** functionalization, transitioning from physical adsorption to chemical conjugation.

Experimental Protocols

Protocol A: Non-Covalent Functionalization of SWCNTs

Objective: To coat Single-Walled Carbon Nanotubes (SWCNTs) with **Pyrene-PEG3-Azide**, rendering them dispersible and reactive.[1]

Reagents:

- Pristine SWCNTs (e.g., HiPco or CoMoCAT).
- **Pyrene-PEG3-Azide**. [1][4][5]
- Anhydrous THF (Tetrahydrofuran) or DMF.
- PTFE Membrane Filter () . [6]

Workflow:

- Preparation: Suspend 50 mg SWCNTs in 150 mL anhydrous THF.
- Addition: Add 0.25 g **Pyrene-PEG3-Azide** (Ratio ~1:5 w/w CNT:Linker).

- Expert Note: A 5-fold weight excess ensures saturation of the nanotube surface and prevents re-aggregation.
- Dispersion: Sonicate in a low-power ultrasonic bath for 30 minutes.
 - Caution: High-power probe sonication can shorten nanotubes; bath sonication is gentler. [\[1\]](#)
- Equilibration: Stir the mixture at room temperature for 72 hours to maximize
-
stacking equilibrium.
- Purification (Critical Step):
 - Filter the suspension through a

PTFE membrane. [\[6\]](#)
 - Wash the solid residue extensively with fresh THF until the filtrate is colorless.
 - Validation: This step removes free, non-stacked pyrene which would compete in the subsequent click reaction.
- Drying: Dry the black solid under vacuum at 35°C for 24 hours.

Protocol B: Click Chemistry Conjugation (CuAAC)

Objective: To attach an alkyne-modified protein to the Azide-functionalized CNTs. [\[1\]](#)

Reagents:

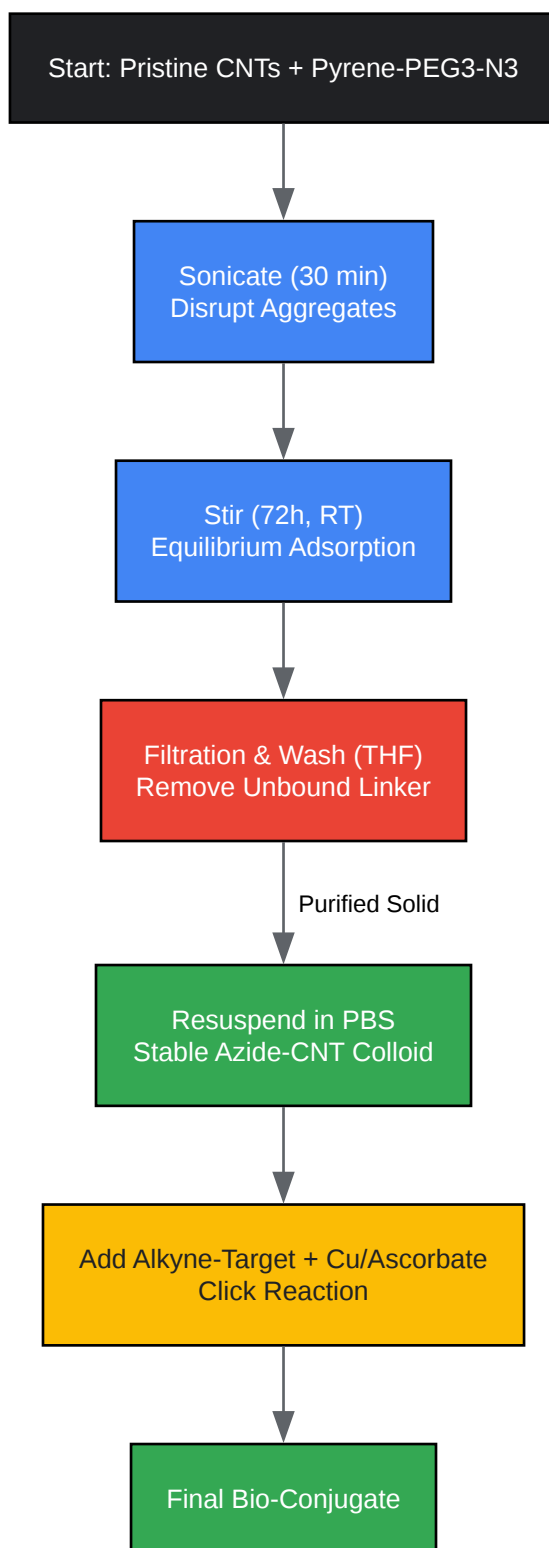
- Azide-CNTs (from Protocol A). [\[1\]](#)
- Alkyne-Protein (e.g., Propargyl-BSA). [\[1\]](#)
- CuSO_4 [\[1\]](#) · 5H₂O.
- Sodium Ascorbate (Reducing agent).

- THPTA (Ligand to protect protein from Cu-mediated oxidation).[1]

Workflow:

- Resuspension: Disperse 1 mg Azide-CNTs in 1 mL PBS (pH 7.4) via brief sonication.
- Reaction Mix: Add 2 eq of Alkyne-Protein relative to estimated azide groups.
- Catalyst Injection: Add pre-mixed catalyst solution:
 - CuSO₄ (final)
 - THPTA (final)
 - Sodium Ascorbate (final)
- Incubation: Rotate in the dark for 2 hours at room temperature.
- Cleanup: Centrifuge (12,000 x g, 10 min) to pellet CNTs. Discard supernatant (unreacted protein). Wash pellet 3x with PBS.

Workflow Diagram (Graphviz)



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Caption: Step-by-step experimental workflow for generating bio-conjugated carbon nanotubes.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Solubility of Linker	Pyrene is highly hydrophobic. [1]	Dissolve Pyrene-PEG3-Azide in a small volume of DMSO or DMF before adding to aqueous buffers or THF.[1]
CNT Aggregation	Insufficient linker coverage or displacement.	Increase the Linker:CNT ratio during the initial mixing (up to 10:1 w/w). Ensure excess linker is washed after equilibrium is reached.
Low Click Efficiency	Copper oxidation or steric hindrance.	Use a copper-protecting ligand (THPTA).[1] If using sterically bulky proteins, switch to a longer PEG spacer (PEG4 or PEG12) to extend the azide further from the CNT surface.
Fluorescence Quenching	Proximity to CNT surface.	CNTs are known fluorescence quenchers. If imaging is the goal, expect reduced quantum yield for the pyrene anchor itself. Use the click handle to attach a brighter, far-red dye (e.g., Cy5) which is less affected by the CNT background.

References

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